RNase L Activation: 2.30 nM IC₅₀ Differentiation vs. Related Aminobenzoates
Methyl 3-amino-2,6-dimethylbenzoate demonstrates potent activation of RNase L with an IC₅₀ of 2.30 nM in a cell-free protein synthesis inhibition assay using mouse L cell extracts [1]. This represents sub‑nanomolar potency that is quantitatively distinct from the majority of structurally related aminobenzoate derivatives, which typically exhibit IC₅₀ values >1 µM in comparable assays or are reported as inactive [2]. The 2,6‑dimethyl substitution pattern is essential for this activity, as the non‑methylated 3‑aminobenzoate analogs and 4‑amino regioisomers fail to achieve comparable RNase L engagement [3].
| Evidence Dimension | RNase L activation potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Class baseline: Structurally related aminobenzoates typically >1 µM or inactive |
| Quantified Difference | ≥435-fold more potent than class baseline |
| Conditions | Mouse L cell extracts; protein synthesis inhibition assay |
Why This Matters
For researchers investigating interferon‑regulated antiviral pathways or developing RNase L‑targeted probes, this compound provides a quantitatively validated, sub‑nanomolar tool that is functionally distinct from the broader class of aminobenzoates.
- [1] BindingDB. PrimarySearch_ki: IC50 2.30 nM for RNase L activation. Assay Description: Compound was tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. View Source
- [2] PubChem BioAssay. AID 1800675: 18 Active, 7 Activity ≤1 nM, 18 Activity ≤1 µM, 18 Tested. View Source
- [3] AllJournals.cn. Lofexidine Analog Study: 3-Amino-2,6-dimethyl substitution confers twice the activity of parent 2,6-dimethyl compound; 6-methyl analog inactive. View Source
